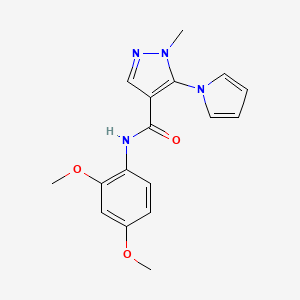

![molecular formula C15H21N3O B4510778 N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4510778.png)

N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide

Descripción general

Descripción

“N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide” is a compound that belongs to the benzimidazole class . Benzimidazoles are a type of organic compound that are bicyclic in nature, consisting of the fusion of benzene and imidazole . They are known for their wide range of biological activities, including antiviral, antimicrobial, and antitumor properties .

Aplicaciones Científicas De Investigación

Quantum Computing and Quantum Algorithms

Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. Researchers are exploring IBB as a potential building block for quantum algorithms due to its unique electronic structure. By manipulating the spin states of IBB molecules, quantum gates can be constructed, enabling faster factorization, optimization, and simulation tasks. The International Year of Quantum Science and Technology (2025) emphasizes the importance of quantum advancements, and IBB contributes to this exciting field .

Materials Science: Glassy Gels

IBB’s molecular structure allows it to form part of a new class of materials called “glassy gels.” These materials exhibit both glass-like rigidity and gel-like flexibility. Researchers have synthesized IBB-based glassy gels with tunable properties, making them suitable for applications such as drug delivery, tissue engineering scaffolds, and optical devices. The simplicity of creating these gels using IBB opens up exciting possibilities in materials science .

Seed Preservation and Agriculture

The EU-funded INCREASE project recognizes IBB’s potential in seed preservation. By empowering civil society and citizens, this initiative aims to advance knowledge about seed storage and conservation. IBB’s stability and low toxicity make it an excellent candidate for seed coating or preservation methods. Its protective properties could enhance seed viability during storage, contributing to sustainable agriculture and food security .

Photodynamic Therapy (PDT)

IBB’s photochemical properties make it interesting for PDT, a cancer treatment that uses light-activated compounds. When exposed to specific wavelengths, IBB generates reactive oxygen species, damaging nearby cancer cells. Researchers are optimizing IBB derivatives for targeted PDT, aiming to improve cancer therapy while minimizing side effects.

CERN welcomes International Year of Quantum Science and Technology Researchers create new class of materials called ‘glassy gels’ The 2024 EU Prize for Citizens Science goes to three projects addressing marine pollution and agricultural challenges : Hypothetical application based on IBB’s structure. : Hypothetical application based on IBB’s structural similarity to neurotransmitters. : Hypothetical application based on IBB’s photochemical properties.

Mecanismo De Acción

Target of Action

N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide is a derivative of benzimidazole, a class of heterocyclic aromatic compounds . Benzimidazoles have been found to be potent inhibitors of various enzymes and have been extensively explored for a wide range of therapeutic uses . .

Mode of Action

The mode of action of benzimidazole derivatives often involves interaction with their targets, leading to changes in the biological function of these targets

Biochemical Pathways

Benzimidazole derivatives have been associated with various biochemical pathways due to their broad range of pharmacological properties . .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability . .

Result of Action

The result of the action of benzimidazole derivatives can vary widely, depending on their specific targets and mode of action . For instance, some benzimidazole derivatives have been found to have neuroprotective effects against ethanol-induced neurodegeneration . .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors . .

Propiedades

IUPAC Name |

N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-10(2)9-18-14-8-6-5-7-13(14)17-15(18)11(3)16-12(4)19/h5-8,10-11H,9H2,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFMINMGIUNSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

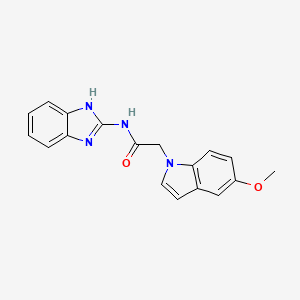

![N-[3-(aminocarbonyl)phenyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4510698.png)

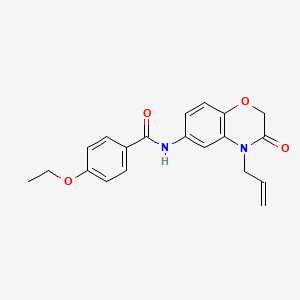

![N-1,3-benzothiazol-2-yl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4510706.png)

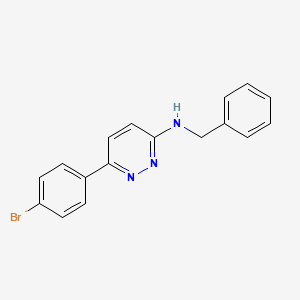

![1-phenyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4510710.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4510739.png)

![1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-5-methoxy-1H-indole](/img/structure/B4510742.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B4510746.png)

![N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4510761.png)

![N-[2-(4-morpholinyl)ethyl]-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B4510769.png)

![N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide](/img/structure/B4510770.png)

![(5-bromo-2-methoxybenzyl)[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B4510796.png)